2,2-Dimethylazepane-4-carboxylicacid

Lipophilicity Physicochemical Properties Drug-likeness

2,2-Dimethylazepane-4-carboxylic acid (CAS 2167168-05-8) is a saturated seven-membered azepane heterocycle bearing a geminal dimethyl substitution at the C2 position and a carboxylic acid functionality at C4, with molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g/mol. The compound belongs to the class of conformationally constrained cyclic β-amino acid analogs and serves as a differentiated scaffold building block for medicinal chemistry library synthesis and peptidomimetic design.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13122226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylazepane-4-carboxylicacid
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1(CC(CCCN1)C(=O)O)C
InChIInChI=1S/C9H17NO2/c1-9(2)6-7(8(11)12)4-3-5-10-9/h7,10H,3-6H2,1-2H3,(H,11,12)
InChIKeySAZXAWAVBGZBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylazepane-4-carboxylic Acid: A Structurally Constrained Seven-Membered Heterocyclic Amino Acid Building Block


2,2-Dimethylazepane-4-carboxylic acid (CAS 2167168-05-8) is a saturated seven-membered azepane heterocycle bearing a geminal dimethyl substitution at the C2 position and a carboxylic acid functionality at C4, with molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g/mol . The compound belongs to the class of conformationally constrained cyclic β-amino acid analogs and serves as a differentiated scaffold building block for medicinal chemistry library synthesis and peptidomimetic design [1]. Its structural features—combining a seven-membered ring with gem-dimethyl steric compression—distinguish it from both the more common six-membered piperidine analogs and the unsubstituted azepane-4-carboxylic acid parent scaffold.

Why 2,2-Dimethylazepane-4-carboxylic Acid Cannot Be Replaced by Piperidine-4-carboxylic Acid or Unsubstituted Azepane-4-carboxylic Acid in Structure-Activity Programs


Generic substitution with piperidine-4-carboxylic acid (isonipecotic acid) or the unsubstituted azepane-4-carboxylic acid fails because the combination of ring size and gem-dimethyl substitution in 2,2-dimethylazepane-4-carboxylic acid produces a fused set of differentiation effects that simpler analogs cannot simultaneously replicate. The seven-membered azepane ring provides a ~1.4 Å longer N-to-C4 vector distance compared to the piperidine ring, altering the spatial orientation of the carboxylic acid pharmacophore [1]. Simultaneously, the gem-dimethyl group at C2 imposes Thorpe–Ingold angle compression, which restricts ring conformational flexibility and biases the azepane ring toward a single major chair conformation—an effect quantitatively comparable to monofluorination-induced conformational locking (≥80% major conformer population) [2][3]. The unsubstituted azepane-4-carboxylic acid lacks this conformational restriction, while piperidine-4-carboxylic acid differs in both ring size and conformational behavior. These structural distinctions translate into measurable differences in lipophilicity (ΔLogP ≈ 1.3 between the gem-dimethyl azepane and isonipecotic acid) , which directly impacts membrane permeability, protein binding, and pharmacokinetic profile in downstream analogs.

Quantitative Differentiation Evidence: 2,2-Dimethylazepane-4-carboxylic Acid vs. Closest Analogs


LogP Shift of +1.32 vs. Isonipecotic Acid Driven by Gem-Dimethyl Substitution on the Azepane Scaffold

2,2-Dimethylazepane-4-carboxylic acid exhibits a computed LogP of 1.24, representing a substantial +1.32 log unit increase over isonipecotic acid (piperidine-4-carboxylic acid), which has a reported LogP of -0.08 . This lipophilicity gain arises from the combined effect of the additional methylene in the seven-membered ring and the two methyl groups at C2. Both compounds share an identical topological polar surface area (TPSA = 49.33 Ų) and H-bond donor/acceptor counts (2/2 or 2/3), isolating lipophilicity as the primary differentiating physicochemical parameter . The magnitude of this LogP difference is consistent with the class-level expectation that gem-dimethyl substitution on alicyclic amines increases LogP by approximately 1.0–1.5 units, as documented across multiple chemotypes in the Talele (2018) review [1].

Lipophilicity Physicochemical Properties Drug-likeness

Seven-Membered Azepane Ring Confers ~2.15-Fold Improvement in α-Glucosidase Inhibitory Activity Over the Corresponding Six-Membered Piperidine Scaffold

In a systematic comparison of ring size effects on glucosidase inhibition using structurally matched iminosugar scaffolds, the seven-membered L-ido-azepane derivative (40b) exhibited an IC₅₀ of 80 μM against β-glucosidase, representing approximately 2.15-fold greater potency than the corresponding six-membered D-gluco-piperidine miglustat drug (40a, IC₅₀ = 172 μM) bearing the identical N-butyl substituent [1]. This is a direct head-to-head comparison within the same study, using the same assay conditions, isolating ring size as the sole variable. Although the comparator scaffolds in this study are polyhydroxylated iminosugars rather than the carboxylic acid-bearing scaffold of 2,2-dimethylazepane-4-carboxylic acid, the underlying ring-size-dependent potency difference is a class-level property of the seven-membered azepane vs. six-membered piperidine core, driven by altered vectorial orientation of substituents and differential access to enzyme subsites [1][2].

Glycosidase Inhibition Ring Size Effect Iminosugar Pharmacology

Gem-Dimethyl Substitution Confers Thorpe–Ingold Conformational Restriction: Documented 2-Fold Acceleration of Intramolecular Cyclization vs. Unsubstituted Analogs

The gem-dimethyl group at C2 of the azepane ring imposes the well-characterized Thorpe–Ingold (gem-dialkyl) effect, which compresses the bond angle between the non-methyl substituents and brings reactive groups into closer proximity. Quantitative studies on model amino-alcohol cyclization systems demonstrate that introduction of a gem-dimethyl group on the carbon bearing the amino functionality produces a 2-fold increase in the rate of intramolecular cyclization compared to the unsubstituted analog [1]. This kinetic acceleration has been systematically reviewed across multiple ring sizes and is applicable to azepane ring formation and subsequent derivatization reactions [2]. For 2,2-dimethylazepane-4-carboxylic acid, this translates into (a) enhanced synthetic accessibility of the scaffold itself via cyclization routes, and (b) a conformationally restricted scaffold where the carboxylic acid at C4 is held in a more defined spatial orientation relative to the azepane nitrogen compared to the conformationally flexible, unsubstituted azepane-4-carboxylic acid [3].

Thorpe-Ingold Effect Gem-Dimethyl Effect Conformational Restriction Synthetic Efficiency

Molecular Weight Differential of +42 Da vs. Piperidine-4-carboxylic Acid Provides Scaffold Heaviness for Fragment-Based Drug Discovery Library Design

2,2-Dimethylazepane-4-carboxylic acid (MW = 171.24 Da) is 42.09 Da heavier than isonipecotic acid (MW = 129.15 Da) and 28.06 Da heavier than azepane-4-carboxylic acid (MW = 143.18 Da), reflecting the incremental addition of two methyl groups (+28 Da) and one methylene unit (+14 Da) relative to the piperidine scaffold [1]. For fragment-based drug discovery (FBDD) programs, this positions the compound in the 'upper fragment' space (~150–250 Da), providing a more elaborate starting point with pre-installed lipophilic contacts compared to the 'light fragment' isonipecotic acid (~130 Da). This incremental molecular complexity reduces the synthetic burden in fragment-growing campaigns while maintaining compliance with the Rule of Three (MW < 300 Da) [2].

Fragment-Based Drug Discovery Scaffold Diversity Molecular Weight

Azepane-Based PKB/Akt Inhibitors Achieve Low Nanomolar Potency (IC₅₀ = 4 nM), Validating the Seven-Membered Scaffold as a Competent Bioactive Core

Structure-based optimization of azepane derivatives targeting protein kinase B (PKB-α/Akt) yielded compound 4 with an IC₅₀ of 4 nM in vitro, with confirmed plasma stability in mouse plasma [1]. This sub-10-nM potency establishes that the azepane scaffold is fully competent as a bioactive core for high-affinity target engagement. In the same study, the azepane derivative demonstrated PKA/PKB-α selectivity and was co-crystallized with PKA (PDB: 1VEB) to map binding interactions including key hydrogen bonds to the hinge region and hydrophobic contacts of the azepane ring within the ATP-binding pocket [1]. This provides structural validation that the seven-membered azepane—when appropriately functionalized—can productively occupy kinase active-site space that may be suboptimally addressed by six-membered piperidine analogs, consistent with the ring-size-dependent vector differences documented across azepane-based inhibitors [2].

Kinase Inhibition PKB/Akt Cancer Therapeutics

Histamine H₃ Receptor Comparative Data: Azepane and Piperidine Scaffolds Achieve Comparable Target Affinity (Ki = 25–34 nM) with Differentiated Downstream Pharmacology

In a matched comparison of biphenyloxy-alkyl derivatives at the human histamine H₃ receptor, the piperidine analog 14 (Ki = 25 nM) and the azepane analog 16 (Ki = 34 nM) showed comparable binding affinity (1.36-fold difference) [1]. However, these compounds diverged in their functional antagonist activity: the piperidine analog displayed an IC₅₀ of 4 nM in the cAMP accumulation assay, while the azepane analog showed an IC₅₀ of 9 nM (2.25-fold difference) [1]. Furthermore, in vivo, compound 14 (piperidine) exhibited an ED₅₀ of 2.72 mg/kg while compound 16 (azepane) achieved a lower ED₅₀ of 1.75 mg/kg in the RAMH-induced dipsogenia model in rats, representing a 1.55-fold improvement in in vivo potency for the azepane derivative despite its slightly weaker in vitro binding [1]. Both compounds showed comparable selectivity (>600-fold vs. hH₄R) and favorable toxicity profiles (hERG IC₅₀ > 1.70 μM; hepatotoxicity IC₅₀ > 12.5 μM) [1]. This demonstrates that ring-size alteration from piperidine to azepane can tune in vitro-to-in vivo translation behavior independently of primary target binding affinity, a phenomenon directly relevant to analog selection in lead optimization.

Histamine H₃ Receptor GPCR Pharmacology CNS Drug Discovery

Recommended Application Scenarios for 2,2-Dimethylazepane-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Matched Molecular Pair Library Construction for Ring-Size and Gem-Dimethyl SAR Deconvolution

2,2-Dimethylazepane-4-carboxylic acid (LogP = 1.24, MW = 171.24) serves as the terminal member of a systematic scaffold progression—piperidine-4-carboxylic acid (LogP = -0.08, MW = 129.15) → azepane-4-carboxylic acid (MW = 143.18) → 2,2-dimethylpiperidine-4-carboxylic acid (MW = 157.21) → 2,2-dimethylazepane-4-carboxylic acid (MW = 171.24)—enabling the independent assessment of ring-size and gem-dimethyl contributions to target affinity, selectivity, and ADME properties [1]. The +1.32 LogP shift (vs. isonipecotic acid) and conformational restriction from the Thorpe–Ingold effect provide two orthogonal differentiation axes for library design, making this compound a high-value inclusion in any diversity-oriented synthesis collection targeting intracellular or CNS-exposed protein targets [2].

Peptidomimetic Design Requiring Conformationally Constrained β-Amino Acid Surrogates

The gem-dimethyl substitution at C2 restricts the seven-membered azepane ring to a dominant chair conformation (class-level evidence: ≥80% major conformer population for substituted azepanes), while the carboxylic acid at C4 provides a vector for peptide backbone incorporation [1]. This makes 2,2-dimethylazepane-4-carboxylic acid a superior choice over the conformationally mobile, unsubstituted azepane-4-carboxylic acid for peptidomimetic programs where entropic pre-organization translates into binding affinity gains. The validated azepane scaffold in kinase inhibition (PKB-α IC₅₀ = 4 nM) and GPCR modulation (H₃R in vivo ED₅₀ = 1.75 mg/kg) provides precedent for downstream biological activity from this core [2][3].

Kinase Inhibitor Lead Optimization Benefiting from Enhanced Lipophilicity and Metabolic Stability

For kinase drug discovery programs (particularly PKB/Akt, where the azepane scaffold has been structurally validated by co-crystallography, PDB: 1VEB), 2,2-dimethylazepane-4-carboxylic acid offers a pre-functionalized core combining the bioactive seven-membered ring with gem-dimethyl-mediated steric shielding [1]. The Talele (2018) review documents that gem-dimethyl substitution improves metabolic stability, reduces P-gp efflux liability, and decreases clearance across diverse chemotypes—class-level benefits that are reasonably extrapolated to this scaffold [1]. The 2.15-fold potency advantage of the seven-membered azepane ring over the six-membered piperidine analog in matched glycosidase inhibitor comparisons further supports ring-size selection in structure-based design [2].

CNS-Targeted Fragment-to-Lead Campaigns in the Upper Fragment Space

With MW = 171 Da, LogP = 1.24, TPSA = 49.33 Ų, and only 1 rotatable bond, 2,2-dimethylazepane-4-carboxylic acid occupies an attractive upper-fragment physicochemical space for CNS drug discovery, where moderate lipophilicity (LogP 1–3 range) is optimal for blood-brain barrier penetration [1]. The direct head-to-head comparison of azepane vs. piperidine H₃R ligands demonstrated that the azepane analog achieved 1.55-fold better in vivo potency (ED₅₀ = 1.75 vs. 2.72 mg/kg) despite slightly weaker in vitro binding, suggesting that the ring-size-dependent pharmacokinetic profile of the azepane scaffold may favor CNS exposure [2]. This compound is therefore strategically positioned for CNS-targeted fragment-growing libraries where both target engagement and brain penetration are required.

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